1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-4-5-13(20-3)14(10-11)21(18,19)16-8-6-15(7-9-16)12(2)17/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTETVDXHPLHYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 1-(Piperazin-1-yl)ethan-1-one
The most direct method involves sulfonylation of 1-(piperazin-1-yl)ethan-1-one with 2-methoxy-5-methylbenzenesulfonyl chloride. This two-step process begins with the synthesis of the sulfonyl chloride intermediate.
Step 1: Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride
2-Methoxy-5-methylbenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl₂) under reflux to yield the sulfonyl chloride.
Step 2: Coupling with 1-(Piperazin-1-yl)ethan-1-one
1-(Piperazin-1-yl)ethan-1-one (1.0 equiv) reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane, using triethylamine (2.5 equiv) as a base to scavenge HCl . The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup and recrystallization from isopropyl alcohol .
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 72–78% |
Nucleophilic Displacement on Tosyl-Protected Piperazine
This method leverages pre-sulfonylated piperazine derivatives. 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine is synthesized first, followed by acetylation.
Step 1: Preparation of 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine
Piperazine (1.0 equiv) reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (1.05 equiv) in acetone, using potassium carbonate (3.0 equiv) as a base and tetrabutylammonium bromide (0.06 equiv) as a phase-transfer catalyst . The mixture is stirred at 50°C for 24 hours, filtered, and concentrated to isolate the sulfonylated piperazine .
Step 2: Acetylation with Acetyl Chloride
The sulfonylated piperazine (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) .
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | None (reaction at 0°C) |
| Temperature | 0°C → 25°C |
| Time | 7 hours |
| Yield | 65–70% |
One-Pot Tandem Sulfonylation-Acetylation
A streamlined one-pot approach reduces purification steps. Piperazine, 2-methoxy-5-methylbenzenesulfonyl chloride, and acetyl chloride are reacted sequentially in a single vessel.
Procedure
Piperazine (1.0 equiv) and 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) are combined in acetonitrile with triethylamine (3.0 equiv) at 0°C. After 4 hours, acetyl chloride (1.2 equiv) is added, and the mixture is stirred for an additional 6 hours at 25°C . The solvent is evaporated, and the residue is triturated with diethyl ether to afford the product .
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Time | 10 hours |
| Yield | 68% |
Solid-Phase Synthesis Using Wang Resin
For high-throughput applications, solid-phase synthesis offers advantages in purification. Wang resin-bound piperazine is sulfonylated and acetylated on-resin.
Step 1: Resin Functionalization
Wang resin (1.0 g, 0.8 mmol/g) is swelled in DMF, treated with piperazine (5.0 equiv) and diisopropylcarbodiimide (DIC, 5.0 equiv) for 24 hours .
Step 2: On-Resin Sulfonylation
The resin-bound piperazine reacts with 2-methoxy-5-methylbenzenesulfonyl chloride (3.0 equiv) in DMF with N,N-diisopropylethylamine (DIPEA, 6.0 equiv) for 12 hours .
Step 3: Acetylation and Cleavage
Acetic anhydride (5.0 equiv) in DMF acetylates the secondary amine. The product is cleaved from the resin using 95% trifluoroacetic acid (TFA), yielding the target compound after lyophilization .
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | DIC |
| Cleavage Reagent | 95% TFA |
| Yield | 60–65% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Procedure
A mixture of piperazine (1.0 equiv), 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv), and acetyl chloride (1.2 equiv) in DMF is irradiated at 100°C for 30 minutes under microwave conditions . The crude product is purified via recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Time | 30 minutes |
| Yield | 75% |
Critical Analysis of Methodologies
-
Sulfonylation Efficiency : Methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) show superior yields compared to base-only conditions .
-
Purification Challenges : Recrystallization from isopropyl alcohol achieves >95% purity, while column chromatography is necessary for solid-phase or one-pot syntheses .
-
Side Reactions : Over-acetylation is mitigated by controlling stoichiometry and reaction temperature .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound’s ability to interact with specific cellular pathways makes it valuable for studying biological processes.
Drug Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s analogs share the 1-acetylpiperazine core but differ in sulfonyl group substitutions and additional functional groups. Below is a comparative analysis of key analogs from the literature:
Key Observations
Sulfonyl Group Diversity :
- The target compound’s 2-methoxy-5-methylbenzenesulfonyl group is distinct from analogs bearing halogenated (e.g., 4-iodophenyl in ) or heterocyclic (e.g., thiophen-2-yl in ) sulfonyl substituents. These modifications influence electronic properties and binding affinities. For example, electron-withdrawing groups (e.g., trifluoromethyl in Compound 30) enhance metabolic stability .
Synthetic Yields :
- Yields for analogs vary widely (18–73%), with microwave-assisted reactions (e.g., ) improving efficiency. The target compound’s synthesis would likely require optimization of sulfonylation and piperazine coupling steps .
Biological Activities: Analogs like QD10 and QD17 () exhibit dual histamine H3 receptor antagonism and antioxidant activity, suggesting the piperazine-acetyl scaffold’s versatility. The target compound’s methoxy-methyl substitution may enhance CNS penetration compared to bulkier groups (e.g., benzoylphenoxypropyl) .
Physical Properties :
- Melting points correlate with crystallinity and purity. For instance, QD17’s higher melting point (180.6–183.4°C) vs. QD10 (148.4–151.4°C) reflects the impact of a chloro substituent on lattice stability .
Biological Activity
1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound recognized for its potential therapeutic applications, particularly in the fields of neurology and cardiology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H31N5O3S
- Molecular Weight : 453.6 g/mol
- IUPAC Name : 2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
The biological activity of this compound primarily arises from its interactions with various biological macromolecules, including proteins and nucleic acids. Specifically, it has been shown to modulate signaling pathways through:
- Binding Affinity : The compound exhibits significant binding affinity towards adrenergic receptors, particularly the alpha1 subtype, which plays a critical role in cardiovascular function.
- Neurotransmitter Modulation : It is also involved in the modulation of serotonin receptors, suggesting potential applications in treating mood disorders.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties, particularly in the maximal electroshock seizure (MES) model. For instance, certain derivatives showed efficacy comparable to standard anticonvulsants like phenytoin .
- Cardiovascular Effects : Studies have indicated that this compound may influence cardiovascular parameters by modulating adrenergic signaling pathways. This could lead to therapeutic benefits in conditions such as hypertension and heart failure.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Anticonvulsant Screening :
- Serotonin Receptor Interaction :
-
Cardiovascular Studies :
- Research has highlighted the compound's ability to modulate alpha1 adrenergic receptors, indicating a potential role in managing cardiovascular diseases through vasodilation and improved cardiac output.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperazine derivatives often involves multi-step protocols. For analogs, Friedel-Crafts acylation or nucleophilic substitution reactions are used to introduce the ethanone and sulfonyl groups. Key steps include:
- Step 1: Formation of the piperazine-sulfonyl linkage via sulfonylation of piperazine using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) .
- Step 2: Introduction of the ethanone group via alkylation with chloroacetone or acylation with acetyl chloride.
- Optimization: Reaction temperature (0–25°C), solvent choice (DMF or toluene under inert atmosphere), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) are critical for yield enhancement .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity: Use HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation:
- NMR: Analyze ¹H/¹³C spectra for characteristic peaks (e.g., sulfonyl group at δ 3.8–4.0 ppm for methoxy, δ 2.5–3.0 ppm for piperazine protons) .
- Mass Spectrometry: ESI-MS to verify molecular ion peaks matching the molecular weight (e.g., calculated for C₁₄H₂₀N₂O₃S: 296.12 g/mol).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and compare with structural analogs .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
Methodological Answer: Discrepancies may arise from variations in assay conditions, stereochemical impurities, or off-target effects. Mitigation strategies include:
- Cross-Assay Validation: Test the compound in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Stereochemical Analysis: Use chiral HPLC or circular dichroism to rule out enantiomeric interference .
- Structural Analog Comparison: Compare activity with derivatives (e.g., fluorobenzyl or chlorophenyl variants) to identify pharmacophore requirements .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like serotonin receptors or kinases. Validate with crystallographic data from analogs (e.g., PDB: 54U) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on sulfonyl-piperazine moiety interactions with active-site residues .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
